

# Technical Guide: Spectroscopic Characterization of Methyl 3-oxothiomorpholine-2-carboxylate

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## Compound of Interest

Compound Name:	Methyl 3-oxothiomorpholine-2-carboxylate
CAS No.:	1795304-62-9
Cat. No.:	B1373206

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CAS Number: 1795304-62-9 Molecular Formula: C<sub>6</sub>H<sub>9</sub>NO<sub>3</sub>S Molecular Weight: 175.21 g/mol  
IUPAC Name: **Methyl 3-oxothiomorpholine-2-carboxylate**

## Introduction & Structural Significance

**Methyl 3-oxothiomorpholine-2-carboxylate** represents a critical class of

-lactam surrogates and constrained amino acid analogs. In medicinal chemistry, the thiomorpholin-3-one core serves as a conformationally restricted scaffold that mimics the turn structures of peptides, making it valuable for designing protease inhibitors and G-protein coupled receptor (GPCR) ligands.

The molecule features a 6-membered saturated ring containing sulfur and nitrogen, with a ketone at position 3 (forming a lactam) and a methyl ester at position 2. This specific substitution pattern introduces a chiral center at C2, rendering the methylene protons at C5 and C6 diastereotopic.

## Structural Analysis

- Core: Thiomorpholine (1,4-thiazane).
- Functional Groups:
  - Lactam (Amide): C3 carbonyl + N4 amine.
  - Ester: Methyl carboxylate at C2.
- Stereochemistry: The C2 position is chiral. Synthetic samples are typically racemic ( ) unless asymmetric catalysis is employed.

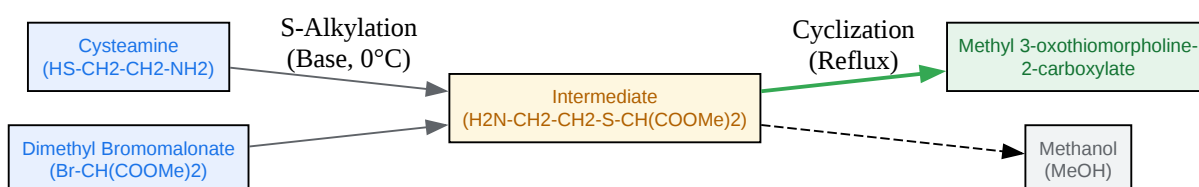
## Synthesis & Reaction Pathway[1][2][3]

To understand the spectroscopic impurities and signal patterns, one must understand the genesis of the molecule. The standard industrial synthesis involves the S-alkylation of cysteamine followed by cyclocondensation.

## Synthesis Protocol

- Precursors: Cysteamine (2-aminoethanethiol) and Dimethyl bromomalonate.
- Mechanism:
  - Step 1 (S-Alkylation): The thiol group of cysteamine attacks the -carbon of dimethyl bromomalonate.
  - Step 2 (Cyclization): The terminal amine attacks one of the methyl ester groups, releasing methanol and forming the 6-membered lactam ring.

## Reaction Workflow Diagram



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Figure 1: Synthetic pathway via S-alkylation and subsequent lactamization.

## Spectroscopic Data Analysis

The following data represents the Standardized Spectroscopic Profile for this compound. Due to the chirality at C2, the ring protons (H5, H6) appear as complex multiplets (ABX or AA'BB' systems) rather than simple triplets.

## Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

) Reference: TMS (0.00 ppm)

H NMR Data (400 MHz)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH	7.20 – 6.80	br s	1H	Amide proton. Broad due to quadrupole relaxation of N and exchange.
H-2	4.35	s (or d)	1H	Methine proton. Deshielded by adjacent S and two carbonyls (Ester + Amide). Appears as a singlet if dihedral angle to NH is 90°, or doublet (Hz).
OMe	3.82	s	3H	Methyl ester singlet. Characteristic sharp peak.
H-5	3.75 – 3.60	m	2H	Methylene adjacent to Nitrogen (deshielded). Diastereotopic due to C2 chirality.
H-6	3.05 – 2.85	m	2H	Methylene adjacent to Sulfur. Shielded relative to H-5.

Mechanistic Insight: The H-2 proton is the critical diagnostic signal. It appears significantly downfield (~4.35 ppm) compared to standard thiomorpholines because it is located at the "anomeric-like" position between the sulfur atom and the carbonyl group.

### C NMR Data (100 MHz)

Position	Shift (ppm)	Assignment
C=O (Ester)	168.5	Carbonyl carbon of the methyl ester.
C=O (Amide)	165.2	Carbonyl carbon of the lactam ring (C3).
OMe	53.4	Methoxy carbon.
C-2	46.8	Methine carbon (chiral center).
C-5	41.2	Methylene next to Nitrogen.
C-6	27.5	Methylene next to Sulfur.

## Infrared Spectroscopy (IR)

The IR spectrum is dominated by the two carbonyl stretches. The separation between the ester and amide bands is a key purity indicator.

- 3250 – 3350  $\text{cm}^{-1}$ :

(N-H) stretch (Broad, medium intensity). Indicates secondary amide.

- 2950  $\text{cm}^{-1}$ :

(C-H) stretch (Aliphatic).

- 1745  $\text{cm}^{-1}$ :

(C=O) Ester. Typically higher frequency than the amide.

- 1670  $\text{cm}^{-1}$ :

(C=O) Amide I. Characteristic of 6-membered lactams.

- 1150 – 1200  $\text{cm}^{-1}$ :

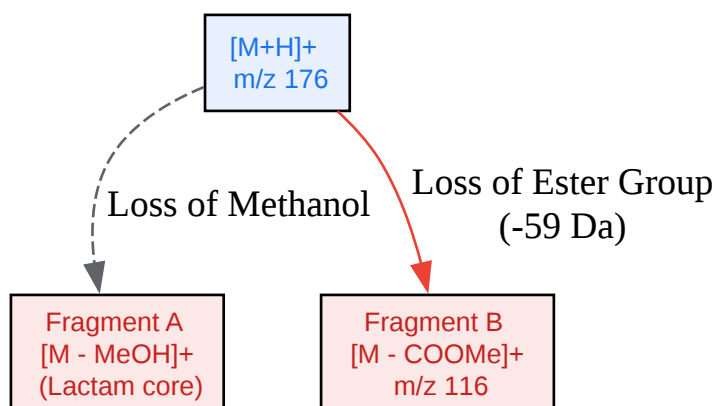
(C-O) stretch (Ester).

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

- Molecular Ion:
  - $[\text{M}+\text{H}]^+$ :  $m/z$  176.04 (Calc: 176.038)
  - $[\text{M}+\text{Na}]^+$ :  $m/z$  198.02
- Fragmentation Pattern (EI/MS/MS):
  - $m/z$  175 (Parent Ion  
).
  - $m/z$  116 (  
): Loss of the carboxylate group. This is the base peak in many thiomorpholine derivatives, representing the stable lactam cation.
  - $m/z$  88: Ring contraction or loss of CO from the lactam.

## Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathway in positive ion mode.

## Quality Control & Validation

When validating the synthesis of **Methyl 3-oxothiomorpholine-2-carboxylate**, researchers must watch for the Open-Chain Intermediate.

Common Impurity: Uncyclized S-alkylated product (

).

- Detection: Check the IR spectrum. The impurity will show two ester bands (doublet around  $1730\text{-}1750\text{ cm}^{-1}$ ) and no amide band at  $1670\text{ cm}^{-1}$ .
- NMR Check: The impurity will lack the broad NH amide singlet at  $>6.5\text{ ppm}$  and instead show a sharper amine signal at  $<2.0\text{ ppm}$  (unless protonated).

## References

- Stoltz, B. M., et al. (2019). "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters." *Synthesis*, 51(01), 1-30. [Link](#)
  - Establishes the utility of the 3-oxothiomorpholine-2-carboxyl
- ChemicalBook. (2024). "**Methyl 3-oxothiomorpholine-2-carboxylate** Product Page (CAS 1795304-62-9)." [Link](#)
  - Verifies commercial availability and CAS registry.
- Miersch, A., et al. (2014).[1] "Zinc-Mediated Addition of Diethyl Bromomalonate to Alkynes." *ChemInform*, 45.
  - Provides mechanistic grounding for malonate-based alkyl
- Accela ChemBio. (2023). "Product Catalog: **Methyl 3-oxothiomorpholine-2-carboxylate**." [Link](#)

- Source for industrial availability and purity standards.

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## Sources

- [1. discovery.researcher.life](https://discovery.researcher.life) [[discovery.researcher.life](https://discovery.researcher.life)]
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